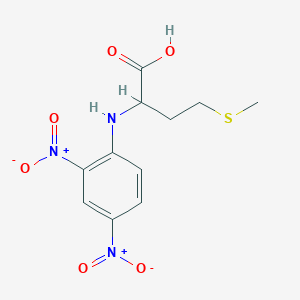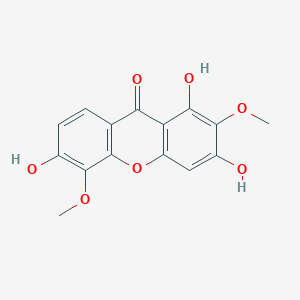![molecular formula C13H20FNO4 B158616 4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol CAS No. 132178-19-9](/img/structure/B158616.png)
4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxy-6-fluorophenol and tert-butylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures ensures the consistency and safety of the final product.
化学反応の分析
Types of Reactions
4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Nucleophiles: Various nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and reactivity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and other conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it effective in the treatment of hypertension and other cardiovascular conditions.
類似化合物との比較
Similar Compounds
Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.
Atenolol: A selective beta1-blocker used primarily for cardiovascular diseases.
Metoprolol: Another selective beta1-blocker with similar applications.
Uniqueness
4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other beta-blockers. The presence of the fluorine atom and the tert-butylamino group may influence its binding affinity and selectivity for beta-adrenergic receptors.
特性
CAS番号 |
132178-19-9 |
|---|---|
分子式 |
C13H20FNO4 |
分子量 |
273.3 g/mol |
IUPAC名 |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C13H20FNO4/c1-13(2,3)15-6-8(16)7-19-12-5-11(18)10(17)4-9(12)14/h4-5,8,15-18H,6-7H2,1-3H3 |
InChIキー |
JEUSMJOCKAGUHH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=C(C=C(C(=C1)O)O)F)O |
正規SMILES |
CC(C)(C)NCC(COC1=C(C=C(C(=C1)O)O)F)O |
同義語 |
3-(tert-butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol 6-FBDPP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)







